molecular formula C10H5BrINO2 B1377913 2-Bromo-1-iodo-4-nitronaphthalene CAS No. 1242028-74-5

2-Bromo-1-iodo-4-nitronaphthalene

Cat. No.: B1377913
CAS No.: 1242028-74-5
M. Wt: 377.96 g/mol
InChI Key: RXWHCVHKLZPYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-iodo-4-nitronaphthalene is a chemical compound that belongs to the family of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of bromine, iodine, and nitro functional groups attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-iodo-4-nitronaphthalene typically involves a multi-step process. One common method includes the nitration of naphthalene to introduce the nitro group, followed by bromination and iodination to introduce the bromine and iodine atoms, respectively. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination and iodination can be achieved using bromine and iodine reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Mechanism of Action

The mechanism of action of 2-Bromo-1-iodo-4-nitronaphthalene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group can participate in electron-withdrawing interactions, while the bromine and iodine atoms can undergo substitution reactions. These interactions can affect the compound’s reactivity and its ability to form new chemical bonds .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-1-iodo-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrINO2/c11-8-5-9(13(14)15)6-3-1-2-4-7(6)10(8)12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWHCVHKLZPYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2I)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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